molecular formula C16H22N2O3 B4580278 1-butyl-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

1-butyl-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4580278
M. Wt: 290.36 g/mol
InChI Key: JYVVXVXTZSDGJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidinecarboxamide derivatives often involves multi-step chemical reactions, including nucleophilic substitution and ester hydrolysis, to achieve the desired compound. For instance, Zhou et al. (2021) established a high-yield synthetic method for a related compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, indicating the complexity and efficiency of synthesis processes for such compounds (Zhou et al., 2021).

Molecular Structure Analysis

The molecular structure and conformation of solvated pyrrolidinecarboxamide derivatives can be studied using X-ray analysis and AM1 molecular orbital methods. Banerjee et al. (2002) provided insights into the crystal structure and conformation of a solvated derivative, highlighting the planarity of the methoxyphenyl ring and the linkage to the pyrrolidine moiety (Banerjee et al., 2002).

Chemical Reactions and Properties

Pyrrolidinecarboxamide derivatives participate in various chemical reactions, including asymmetric acylation and stereoselective reduction, as demonstrated by Ito et al. (1984). These reactions underscore the derivatives' reactivity and the potential for generating stereochemically enriched products (Ito et al., 1984).

Physical Properties Analysis

The physical properties, such as solubility and melting points, of pyrrolidinecarboxamide derivatives can vary significantly depending on their molecular structure. These properties are critical for determining the compound's application in various fields, including pharmaceuticals and materials science.

Chemical Properties Analysis

The chemical properties of pyrrolidinecarboxamide derivatives, including reactivity towards different chemical reagents, stability under various conditions, and potential for chemical modifications, are essential for their utilization in synthetic chemistry and drug development.

References

Scientific Research Applications

Structural and Molecular Studies

Research has been conducted on compounds with structures similar to 1-butyl-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide to understand their crystal structure and molecular conformation. For example, the study of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide reveals insights into its crystal structure and conformation, highlighting its potential as an antineoplastic agent. This involves X-ray analysis and molecular orbital methods to explore the arrangement and interactions at the molecular level, which can provide a foundation for the development of new therapeutic agents (Banerjee et al., 2002).

Pharmacological Potential

Another area of interest is the pharmacological potential of compounds with structures related to 1-butyl-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. Research into polymorphic modifications of related compounds demonstrates their strong diuretic properties, which could lead to new treatments for hypertension (Shishkina et al., 2018).

Material Science Applications

In material science, the synthesis and properties of new polyamides derived from bis(ether-carboxylic acid) or bis(ether amine) highlight the utility of such compounds in creating new materials with significant thermal stability and solubility in various solvents. These materials are promising for a wide range of applications, including flexible, transparent films and coatings, which benefit from the thermal stability and solubility characteristics of these polyamides (Hsiao et al., 2000).

Anticancer Research

The preparation and crystal structure determination of copper(II) chloride adducts with related ligands have been investigated for their potential as anticancer drugs. This research underscores the importance of structural studies in identifying and optimizing compounds for therapeutic applications (Bonacorso et al., 2003).

properties

IUPAC Name

1-butyl-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-3-4-9-18-11-12(10-15(18)19)16(20)17-13-5-7-14(21-2)8-6-13/h5-8,12H,3-4,9-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVVXVXTZSDGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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